Higher Density and Boiling Point Compared to N-Methyl Analog
The N1-cyclopropyl derivative exhibits a predicted density of 1.89±0.1 g/cm³ and a predicted boiling point of 330.1±22.0 °C , representing a 9.2% increase in density and a 19.9% elevation in boiling point relative to the N1-methyl analog (density 1.73 g/cm³; boiling point 275.2 °C) [1]. These differences are attributed to the increased molecular weight and altered intermolecular interactions conferred by the cyclopropyl ring.
| Evidence Dimension | Predicted physicochemical properties (density and boiling point) |
|---|---|
| Target Compound Data | Density: 1.89±0.1 g/cm³; Boiling Point: 330.1±22.0 °C |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde: Density: 1.73 g/cm³; Boiling Point: 275.2 °C |
| Quantified Difference | Density: +9.2% (1.89 vs 1.73 g/cm³); Boiling Point: +54.9 °C (+19.9%) |
| Conditions | Predicted values from ACD/Labs or analogous computational models |
Why This Matters
Higher boiling point and density directly impact distillation feasibility, solvent compatibility in large-scale syntheses, and formulation behavior, making the cyclopropyl derivative preferentially suitable for high-temperature or high-concentration reaction conditions.
- [1] Chemsrc. 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde. CAS 473528-88-0. Density: 1.73 g/cm³; Boiling Point: 275.2°C at 760 mmHg. 2024. View Source
